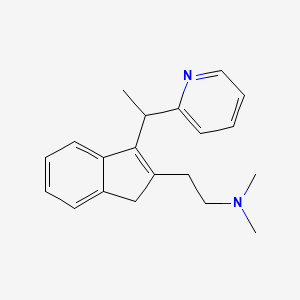

(+-)-Dimethindene

Description

Properties

IUPAC Name |

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMQESMQSYOVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3614-69-5 (maleate) | |

| Record name | Dimetindene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022942 | |

| Record name | Dimethindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethindene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5636-83-9 | |

| Record name | (±)-Dimethindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetindene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetindene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetindene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661FH77Z3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethindene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to (+-)-Dimethindene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental methodologies related to the first-generation antihistamine, (+-)-Dimethindene.

Chemical Identity and Structure

This compound is a racemic mixture of the (R)-(-) and (S)-(+) enantiomers. It is a substituted indene derivative classified as an alkylamine antihistamine.

-

IUPAC Name : N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine[1]

-

CAS Number : 5636-83-9 (for the racemic base)[1]

-

Molecular Formula : C₂₀H₂₄N₂[1]

-

Synonyms : Dimetindene, Dimethpyrindene[1]

The compound is often formulated as a maleate salt:

Physicochemical Properties

The physicochemical properties of this compound and its maleate salt are summarized below. These properties are crucial for formulation development and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 292.42 g/mol | [1][3] |

| Molecular Weight (Maleate) | 408.49 g/mol | [2][3][4] |

| Melting Point (Maleate) | 159-161 °C | [5] |

| Water Solubility ((S)-(+)-enantiomer maleate) | 2 mg/mL | |

| Topological Polar Surface Area (Maleate) | 90.7 Ų | [2][4] |

| Hydrogen Bond Donor Count (Maleate) | 2 | [4] |

| Hydrogen Bond Acceptor Count (Maleate) | 6 | [4] |

| Rotatable Bond Count (Maleate) | 7 | [4] |

Pharmacological Properties

This compound is a selective histamine H1 receptor antagonist and also exhibits anticholinergic properties through its action on muscarinic receptors.[1] The pharmacological activity is stereoselective. The (R)-(-)-enantiomer is primarily responsible for the antihistaminic activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1]

Mechanism of Action

Histamine H1 Receptor Antagonism: Dimethindene competitively binds to histamine H1 receptors on effector cells, preventing the action of endogenous histamine.[1] This blockade mitigates the symptoms of allergic reactions, such as increased capillary permeability, vasodilation, and pruritus.

Muscarinic Receptor Antagonism: Dimethindene, particularly the (S)-(+)-enantiomer, acts as an antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype.[1] This anticholinergic activity contributes to some of its side effects, such as dry mouth.

Receptor Binding Affinity

The binding affinities of Dimethindene and its enantiomers for various receptors have been determined through radioligand binding assays.

| Ligand | Receptor | Parameter | Value | Source |

| This compound | Histamine H1 | Ki | 1.5 nM | [6] |

| Muscarinic M1 | Ki | 64 nM | [6] | |

| Serotonin 5-HT2A | Ki | 2,400 nM | [6] | |

| (S)-(+)-Dimethindene | Histamine H1 | pKi | 7.16 | [7][8] |

| Muscarinic M1 | pKi | 6.72 | [8] | |

| Muscarinic M2 | pKi | 7.52 | [7][8] | |

| Muscarinic M3 | pKi | - | - | |

| Muscarinic M4 | pKi | - | - | |

| Muscarinic M5 | pKi | - | - |

Pharmacokinetics

Pharmacokinetic data for orally administered Dimethindene in healthy volunteers are presented below.

| Parameter | Value | Source |

| Bioavailability (Oral) | ~70% | - |

| Time to Peak Plasma Concentration (Tmax) | 2 hours | - |

| Elimination Half-Life (t½) | ~6 hours | - |

| Plasma Protein Binding | ~90% | - |

| Metabolism | Hydroxylation and methoxylation | - |

| Excretion | Biliary and urinary routes | - |

Signaling Pathways

Dimethindene exerts its effects by modulating specific signal transduction pathways downstream of the histamine H1 and muscarinic M2 receptors.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Antagonism by Dimethindene blocks this cascade, preventing the cellular responses associated with allergic reactions.

References

- 1. This compound | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Dimetindene Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Dimethindene [drugfuture.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-dimetindene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]

An In-depth Technical Guide on the Mechanism of Action of (+-)-Dimethindene as an H1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (+-)-Dimethindene, a first-generation H1 receptor antagonist. It delves into its molecular interactions with the histamine H1 receptor, the consequential effects on downstream signaling pathways, and its functional consequences both in vitro and in vivo. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a selective H1 receptor antagonist used in the symptomatic treatment of various allergic conditions, including urticaria, allergic rhinitis, and pruritus.[1] As a first-generation antihistamine, it is known to possess anticholinergic properties and can cross the blood-brain barrier, potentially leading to sedative effects.[1][2] This guide will focus on the core mechanism of action of this compound as an H1 antagonist, providing a detailed examination of its pharmacological properties.

Molecular Mechanism of Action

Interaction with the Histamine H1 Receptor

The primary mechanism of action of this compound is its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1]

Inverse Agonism: Most H1 antagonists, including likely Dimethindene, function as inverse agonists rather than neutral antagonists.[3] The H1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist like histamine.[4][5] Inverse agonists bind to and stabilize the inactive conformation of the H1 receptor, thereby reducing its basal signaling activity.[3] This is a key aspect of their therapeutic effect, as it not only blocks the action of histamine but also suppresses the baseline activity of the receptor.[6]

Binding Affinity: this compound demonstrates high affinity for the histamine H1 receptor. The binding affinity is a critical determinant of its potency.

Nature of Antagonism

There is evidence suggesting that the antagonism of the H1 receptor by Dimethindene may not be purely competitive. One study on the histamine-stimulated guinea-pig ileum reported a very marked depression of the maximum response at a concentration of 10

−8Impact on Downstream Signaling Pathways

Histamine H1 receptors are coupled to the Gq/11 family of G-proteins.[9] Antagonism of the H1 receptor by this compound inhibits the canonical signaling cascade initiated by histamine binding.

The binding of an agonist to the H1 receptor activates Gαq, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca

2+2+

H1 Receptor Signaling Pathway and Blockade by this compound.

Quantitative Data Summary

The potency and affinity of this compound for the H1 receptor have been quantified in various assays.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 1.5 nM | Guinea pig cerebral cortex | [12] |

| pKi | 9.16 | Human H1 receptors in CHO-K1 cells | [4] |

| Functional Antagonism (pA2) | 9.3 | Histamine-stimulated guinea-pig ileum | [7][8] |

| Receptor Selectivity (Ki) | M1 muscarinic: 64 nM5-HT2A: 2,400 nM | Not specified | [13] |

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize cells (e.g., HEK293 or CHO cells stably expressing the human H1 receptor) or tissue (e.g., guinea pig brain cortex) in ice-cold lysis buffer.[14]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[14]

-

Pellet the membranes from the supernatant by high-speed centrifugation.[14]

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation with a fixed concentration of [³H]-mepyramine (a commonly used radioligand for H1 receptors) and varying concentrations of unlabeled this compound.[14]

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radiolabeled H1 antagonist, such as mianserin).[14]

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[14]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[14]

-

Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total and competition binding values to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Dimethindene that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium.

Workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the H1 receptor (e.g., HEK293-H1R) in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol. This is typically done in a buffer containing probenecid to prevent dye extrusion.

-

-

Assay Performance (Antagonist Mode):

-

Using a fluorescence microplate reader (e.g., FLIPR or FlexStation), establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Inject a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) into the wells.

-

Immediately and continuously record the fluorescence intensity to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in fluorescence upon histamine addition corresponds to the calcium flux.

-

Normalize the response to controls (no antagonist and no histamine).

-

Plot the percentage inhibition of the histamine response against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Functional Antagonism and Schild Analysis

To determine the nature of the antagonism (competitive vs. non-competitive) and to quantify the potency of a competitive antagonist, a Schild analysis can be performed.

Logical workflow for a Schild analysis experiment.

Methodology:

-

Experiment Execution:

-

Using a functional assay (e.g., guinea pig ileum contraction or in vitro calcium flux), generate a cumulative concentration-response curve for histamine alone.

-

In the same tissue or cell preparation, after a washout period, equilibrate with a fixed concentration of this compound.

-

Generate a second histamine concentration-response curve in the presence of Dimethindene.

-

Repeat this process with several increasing concentrations of Dimethindene.

-

-

Data Analysis:

-

Determine the EC50 value for histamine from each curve.

-

For each concentration of Dimethindene, calculate the dose ratio (DR) by dividing the EC50 of histamine in the presence of the antagonist by the EC50 of histamine alone.[15]

-

Construct the Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of Dimethindene on the x-axis.[15]

-

Perform a linear regression on the plotted data. A slope that is not significantly different from 1.0 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's affinity.[15]

-

In Vivo Models of Efficacy

The antihistaminic effects of this compound have been demonstrated in various in vivo models.

-

Histamine-induced Wheal and Flare: In human volunteers, both oral and topical administration of Dimethindene have been shown to significantly inhibit the wheal and flare response to intracutaneous histamine injections.[16][3][14][17][18][19][20][21] This model is a classic demonstration of H1 receptor blockade in the skin.

-

Histamine-induced Bronchoconstriction: In animal models, such as the guinea pig, H1 antagonists are evaluated for their ability to protect against bronchoconstriction induced by histamine aerosol.[1][13][17] This model is relevant for assessing the potential therapeutic benefit in conditions like allergic asthma.

-

Models of Allergic Rhinitis: The efficacy of Dimethindene in allergic rhinitis has been evaluated in models like the Vienna Challenge Chamber, where allergic individuals are exposed to a controlled allergen environment.[22]

Conclusion

This compound is a potent H1 receptor antagonist that likely acts as an inverse agonist, stabilizing the inactive state of the receptor. Its primary mechanism involves the blockade of the Gq/PLC/IP3/Ca

2+References

- 1. Changes in the response of guinea-pig airways in vivo and in vitro to cimetidine and propranolol during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Histamine-induced Ca(2+) influx via the PLA(2)/lipoxygenase/TRPV1 pathway in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine-induced changes in intracellular calcium in undifferentiated N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 13. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Schild equation - Wikipedia [en.wikipedia.org]

- 16. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The antagonism of histamine-induced tracheal and bronchial muscle contraction by diphenhydramine: effect of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Changes in the response of guinea-pig airways in vivo and in vitro to cimetidine and propranolol during development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethindene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene is a first-generation selective histamine H1 receptor antagonist used for the symptomatic relief of various allergic conditions.[1][2] Patented in 1958 and introduced for medical use in the 1960s, it functions by blocking the action of endogenous histamine, thereby alleviating symptoms such as pruritus, urticaria, and rhinitis.[2][3] This document provides a detailed overview of the discovery, synthesis, mechanism of action, and pharmacological properties of Dimethindene. It includes comprehensive experimental protocols for its synthesis, quantitative data on its efficacy and pharmacokinetics, and diagrams illustrating its synthetic pathway and mechanism of action.

Discovery and Historical Context

Dimethindene was first patented in 1958 and came into medical use in 1960.[2] It is classified as a first-generation alkylamine H1-antihistamine.[4] Atypical for its class, Dimethindene only minimally crosses the blood-brain barrier, resulting in fewer sedative effects compared to other first-generation antihistamines.[2][5] It is commercially available as a racemic mixture, with the (R)-(-)-enantiomer being primarily responsible for its antihistaminic activity.[1][6]

Mechanism of Action

Dimethindene exerts its therapeutic effects primarily through the selective antagonism of the histamine H1 receptor.[1][7] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various tissues, leading to vasodilation, increased vascular permeability, and sensory nerve stimulation, which manifest as redness, swelling, and itching.[7] Dimethindene competitively inhibits the binding of histamine to these receptors, thereby preventing the downstream signaling cascade.[4][7]

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, activates the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC). This cascade ultimately activates the NF-κB immune response transcription factor, promoting the expression of pro-inflammatory cytokines and cell adhesion molecules.[4] By blocking the H1 receptor, Dimethindene inhibits this entire pathway.[4]

Furthermore, Dimethindene possesses mild anticholinergic properties and also acts as an M2 muscarinic receptor antagonist, a property primarily associated with its (S)-(+)-enantiomer.[1][6][7]

Stereoselectivity

Dimethindene is a chiral compound and is used clinically as a racemate. The two enantiomers exhibit significantly different pharmacological profiles.[1]

-

(R)-(-)-Dimethindene : This enantiomer is the eutomer (the biologically active isomer) for histamine H1 receptor binding. It is a potent H1 antagonist.[1][6]

-

(S)-(+)-Dimethindene : This enantiomer is a potent and selective M2 muscarinic receptor antagonist, with lower affinity for M1, M3, and M4 muscarinic receptors. It is significantly less potent at the H1 receptor.[1][6]

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity and Potency

| Compound | Receptor | Assay | Value | Unit | Reference |

| (R)-(-)-Dimethindene | Histamine H1 | Functional (Guinea-pig ileum) | 9.42 | pA₂ | [6] |

| (S)-(+)-Dimethindene | Histamine H1 | Functional (Guinea-pig ileum) | 7.48 | pA₂ | [6] |

| Racemic Dimethindene | Histamine H1 | Functional (Guinea-pig ileum) | 9.3 | pA₂ | [8] |

| (S)-(+)-Dimethindene | Muscarinic M1 | Binding (NB-OF 1 cells) | 7.08 | pKi | [6] |

| (S)-(+)-Dimethindene | Muscarinic M2 | Binding (Rat heart) | 7.78 | pKi | [6] |

| (S)-(+)-Dimethindene | Muscarinic M3 | Binding (Pancreas) | 6.70 | pKi | [6] |

| (S)-(+)-Dimethindene | Muscarinic M4 | Binding (Striatum) | 7.00 | pKi | [6] |

Table 2: Pharmacokinetic Parameters

| Parameter | Administration | Value | Unit | Study Population | Reference |

| Half-life (t½) | Oral | ~6 | hours | Healthy Volunteers | [9] |

| Mean Residence Time | Intravenous (4 mg) | ~5 | hours | Healthy Volunteers | [10] |

| Mean Residence Time (Inhibitory Effect) | Intravenous (4 mg) | ~13 | hours | Healthy Volunteers | [10] |

| Mean Residence Time | Oral (4 mg) | ~8 | hours | Healthy Volunteers | [11] |

| Mean Residence Time (Inhibitory Effect) | Oral (4 mg) | ~13 | hours | Healthy Volunteers | [11] |

| Peak Plasma Concentration (Tmax) | Oral | ~2 | hours | N/A | [12] |

| Bioavailability (F) | Oral | N/A | % | N/A | [9] |

Table 3: Clinical Efficacy in Seasonal Allergic Rhinitis (Intranasal 0.1% Spray)

| Symptom Score | Treatment | p-value (vs. Placebo) | Reference |

| Total Nasal Symptom Score | 0.1% Dimethindene Maleate | < 0.0001 | [13] |

| Running Nose | 0.1% Dimethindene Maleate | 0.0032 | [13] |

| Sneezing Stimulus | 0.1% Dimethindene Maleate | < 0.0001 | [13] |

| Nasal Itching | 0.1% Dimethindene Maleate | < 0.0001 | [13] |

| Nasal Secretion | 0.1% Dimethindene Maleate | 0.0031 | [13] |

Synthesis of Dimethindene

The synthesis of Dimethindene can be accomplished through various routes. The classical industrial method involves multiple steps and the use of hazardous reagents.[3] More recently, eco-friendly approaches have been developed to improve the overall yield and reduce the environmental impact.[3][14]

Classical Industrial Synthesis Pathway

The traditional synthesis involves five main steps starting from diethyl malonate and benzyl chloride.[3] The process is characterized by the use of volatile organic compounds (VOCs) like toluene and hazardous reagents such as polyphosphoric acid (PPA).[3] The overall yield is typically low, around 4-5%.[3]

Experimental Protocols

-

Step 1: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid Diethyl Ester (3)

-

To a refluxing suspension of sodium hydride (NaH) in toluene, add 2-benzylmalonic acid diethyl ester (2) dropwise.

-

After the addition is complete, add 2-chloro-N,N-dimethylethan-1-amine.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by distillation under reduced pressure to yield compound 3 .

-

-

Step 2: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid (4)

-

Dissolve compound 3 in an aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux to facilitate saponification.

-

After completion, cool the reaction and acidify with a suitable acid (e.g., HCl) to precipitate the diacid.

-

Filter the precipitate, wash with cold water, and dry to obtain the amino diacid 4 .

-

-

Step 3: Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one (5a)

-

Add the amino diacid 4 to an excess of polyphosphoric acid (PPA).

-

Heat the mixture to promote intramolecular Friedel-Crafts acylation and decarboxylation.

-

Monitor the reaction until completion.

-

Carefully quench the reaction by pouring the mixture onto ice chips and neutralize with a base (e.g., K₂CO₃), which causes vigorous CO₂ evolution.

-

Extract the product with an organic solvent and purify by chromatography to isolate the indanone derivative 5a . The yield for this step is noted to be low (around 20%).

-

-

Step 4: Synthesis of Dimethindene (6)

-

Prepare the lithium salt of 2-ethylpyridine by reacting it with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent (e.g., CPME or 2-MeTHF) under a nitrogen atmosphere.

-

Add the indanone derivative 5a dropwise to the solution of the lithium salt.

-

Stir the mixture overnight at room temperature. The reaction forms a tertiary alcohol intermediate.

-

The intermediate is not isolated. The reaction is quenched with cold water, and the mixture is worked up. The subsequent dehydration is carried out by refluxing in 20% hydrochloric acid (HCl).

-

After dehydration, neutralize the mixture, extract the final product, and purify by chromatography to obtain Dimethindene (6 ).

-

This protocol follows the same general pathway as the classical synthesis but substitutes volatile organic compounds (VOCs) with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). This modification not only reduces environmental impact but has been shown to improve the overall yield to 21-22%.[14]

-

Key Modifications:

-

Solvent Substitution: Toluene and Et₂O are replaced with 2-MeTHF or CPME throughout the process.

-

Milder Conditions: The use of these solvents allows for reactions to be carried out under milder temperature conditions.

-

Improved Yield: The overall process yield is significantly improved compared to the classical method using VOCs.

-

Conclusion

Dimethindene remains a relevant and effective H1-antihistamine for treating allergic conditions. Its unique profile as a first-generation agent with reduced sedative effects, coupled with a well-understood mechanism of action and stereoselective pharmacology, makes it a valuable therapeutic option. Advances in synthetic chemistry have led to more sustainable and efficient manufacturing processes, improving its environmental footprint. This guide provides a comprehensive technical foundation for researchers and professionals engaged in the study and development of antihistaminic drugs.

References

- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimetindene - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]

- 8. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time course of the effect of intravenous dimetindene maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is Dimetindene Maleate used for? [synapse.patsnap.com]

- 13. Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach | Semantic Scholar [semanticscholar.org]

Stereoisomerism of Dimethindene: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene, a first-generation antihistamine, is a chiral molecule that exists as a racemic mixture of two enantiomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. This technical guide provides an in-depth analysis of the stereoisomerism of dimethindene and its profound impact on biological activity. It has been established that the antihistaminic activity primarily resides in the (R)-enantiomer, which is a potent histamine H1 receptor antagonist.[1][2] Conversely, the (S)-enantiomer displays a higher affinity for muscarinic M2 receptors.[1][2] This document summarizes the quantitative data on the receptor binding affinities and functional potencies of the dimethindene stereoisomers, details the experimental protocols used for their characterization, and visualizes the relevant signaling pathways.

Introduction

Dimethindene is a selective histamine H1 antagonist used for the symptomatic treatment of allergic reactions.[2][3] It is commercially available as a racemic mixture.[4][5] The presence of a chiral center in its structure gives rise to two enantiomers, which, despite having identical chemical formulas, exhibit distinct pharmacological profiles due to the three-dimensional nature of their interactions with biological targets.[1] Understanding the stereoselectivity of dimethindene's biological activity is crucial for optimizing its therapeutic use and for the development of more selective compounds.

Stereoisomerism and Biological Activity

The differential biological activities of dimethindene's enantiomers are a classic example of stereoselectivity in pharmacology.

-

(R)-(-)-Dimethindene : This enantiomer is the eutomer for histamine H1 receptor binding and is responsible for the antihistaminic effects of the racemic mixture.[1][2]

-

(S)-(+)-Dimethindene : This enantiomer shows a significantly higher affinity for muscarinic M2 receptors, contributing to the anticholinergic side effects associated with the racemic drug.[1][2]

The stereoselectivity is inverted at histamine H1 receptors compared to muscarinic receptors.[1]

Quantitative Data

The binding affinities and functional potencies of the dimethindene stereoisomers at various receptors have been determined through radioligand binding assays and functional studies, such as the histamine-stimulated guinea-pig ileum test. The data is summarized in the tables below.

Table 1: Receptor Binding Affinities (pKi) of Dimethindene Enantiomers

| Compound | Histamine H1 Receptor (pKi) | Muscarinic M1 Receptor (pKi) | Muscarinic M2 Receptor (pKi) | Muscarinic M3 Receptor (pKi) | Muscarinic M4 Receptor (pKi) |

| (R)-(-)-Dimethindene | Not explicitly found | 6.21 | 6.27 | 6.17 | 6.19 |

| (S)-(+)-Dimethindene | 7.16[6] | 7.08[1] | 7.78[1] | 6.70[1] | 7.00[1] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potencies (pA2) of Dimethindene Enantiomers

| Compound | Histamine H1 Receptor (Guinea-pig ileum) | Muscarinic M1 Receptor (Rabbit vas deferens) | Muscarinic M2 Receptor (Guinea-pig left atria) | Muscarinic M3 Receptor (Guinea-pig ileum) |

| (R)-(-)-Dimethindene | 9.42[1] | 6.36[1] | 6.49[1] | 6.33[1] |

| (S)-(+)-Dimethindene | 7.48[1] | 6.83[1] | 7.86[1] | 6.92[1] |

| Racemic Dimethindene | 9.3[7] | Not explicitly found | Not explicitly found | Not explicitly found |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Signaling Pathways

The differential receptor affinities of the dimethindene enantiomers translate to distinct effects on intracellular signaling pathways.

Histamine H1 Receptor Signaling

The (R)-(-)-enantiomer of dimethindene is a potent antagonist at the H1 receptor, which is a Gq-protein coupled receptor. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Muscarinic M2 Receptor Signaling

The (S)-(+)-enantiomer of dimethindene shows higher affinity for the M2 muscarinic receptor, which is a Gi-protein coupled receptor. Activation of the M2 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the Ki of dimethindene enantiomers for H1 and M2 receptors.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with the human H1 or M2 receptor gene) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a fixed concentration of the appropriate radioligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled competitor (dimethindene enantiomers).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea-Pig Ileum Functional Assay

This ex vivo assay is used to determine the functional antagonist potency (pA2) of dimethindene enantiomers at the H1 receptor.

Detailed Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Recording: The contractile responses of the ileum are recorded isotonically or isometrically.

-

Concentration-Response Curves: A cumulative concentration-response curve to histamine is obtained.

-

Antagonist Incubation: The tissue is then incubated with a known concentration of a dimethindene enantiomer for a specified period.

-

Shift in Concentration-Response Curve: A second histamine concentration-response curve is generated in the presence of the antagonist.

-

Schild Analysis: The process is repeated with several concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist is constructed. The x-intercept of this plot provides the pA2 value.

Synthesis and Separation of Enantiomers

The industrial synthesis of dimethindene typically produces a racemic mixture.[4][5] The separation of the enantiomers, a process known as resolution, is essential for studying their individual pharmacological properties. Common methods for chiral resolution include:

-

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The individual enantiomers are then recovered from the separated diastereomeric salts.

-

Chiral Chromatography: This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column.

Conclusion

The biological activity of dimethindene is highly dependent on its stereochemistry. The (R)-(-)-enantiomer is the primary contributor to the desired antihistaminic effect through its potent antagonism of the H1 receptor, while the (S)-(+)-enantiomer is more active at muscarinic M2 receptors, likely contributing to anticholinergic side effects. A thorough understanding of these stereoselective interactions, supported by quantitative data from well-defined experimental protocols, is fundamental for the rational design and development of future medications with improved efficacy and safety profiles.

References

- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimetindene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Dimethindene: A Technical Guide to Early-Stage Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene is a first-generation antihistamine that primarily acts as a selective antagonist of the histamine H1 receptor.[1] It is clinically used for the symptomatic relief of various allergic conditions.[1] This technical guide provides an in-depth overview of the initial in vitro studies that characterize the pharmacological profile of Dimethindene. The document details the experimental protocols for key assays, presents quantitative data on its receptor binding affinities, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Dimethindene exerts its therapeutic effects by competitively blocking the action of histamine at the H1 receptor.[1] This antagonism prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms such as itching, swelling, and redness.[2] In vitro studies have consistently demonstrated Dimethindene's high affinity and potency at the histamine H1 receptor.

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the key quantitative parameters determined from in vitro studies of Dimethindene.

| Receptor | Parameter | Value | Assay Type | Tissue/System | Reference |

| Histamine H1 | Ki | 1.5 x 10⁻⁹ M | Radioligand Binding | Guinea-pig cerebral cortex membranes | [3] |

| Histamine H1 | pA2 | 9.33 | Functional Assay (Schild Plot) | Guinea-pig ileum | [3] |

Table 1: Histamine H1 Receptor Affinity and Potency of Dimethindene.

| Receptor | Parameter | Value | Assay Type | Tissue/System | Reference |

| Muscarinic M1 | Ki | 6.4 x 10⁻⁸ M | Radioligand Binding ([³H]-pirenzepine) | Guinea-pig cerebral cortex membranes | [3] |

| Muscarinic (general) | pA2 | 6.7 | Functional Assay (Carbachol-stimulated) | Guinea-pig ileum | [3] |

| Serotonin | Ki | Very Low Affinity | Radioligand Binding | Guinea-pig cerebral cortex membranes | [3] |

Table 2: Off-Target Receptor Affinities of Dimethindene.

Note on Stereoisomers: Dimethindene is a racemic mixture. Studies on its optical isomers have revealed that the (-) isomer is the more potent enantiomer at the histamine H1 receptor, while the (+) isomer is significantly less active (approximately 30 times less potent).[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay for Histamine H1 Receptor Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of Dimethindene for the histamine H1 receptor using [³H]-mepyramine as the radioligand and guinea pig cerebellum or cortex membranes.

Materials:

-

Guinea pig cerebellum or cerebral cortex

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]-mepyramine (specific activity ~20-30 Ci/mmol)

-

Unlabeled mepyramine (for non-specific binding determination)

-

Dimethindene solutions of varying concentrations

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect guinea pig cerebellum or cerebral cortex on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 min) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]-mepyramine (e.g., 1-2 nM).

-

To separate tubes, add:

-

Buffer only (for total binding).

-

A high concentration of unlabeled mepyramine (e.g., 1 µM) (for non-specific binding).

-

Increasing concentrations of Dimethindene (for competition curve).

-

-

Add the prepared membrane suspension to each tube to initiate the binding reaction.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-mepyramine against the logarithm of the Dimethindene concentration.

-

Determine the IC50 value (the concentration of Dimethindene that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Isolated Guinea Pig Ileum Functional Assay for H1 Antagonism (pA2 Determination)

This protocol outlines the procedure for determining the functional potency (pA2 value) of Dimethindene as a histamine H1 receptor antagonist using isolated guinea pig ileum.

Materials:

-

Guinea pig

-

Tyrode's solution (physiological salt solution)

-

Histamine dihydrochloride solutions

-

Dimethindene maleate solutions

-

Isolated organ bath system with a transducer and recording equipment

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Isolate a segment of the terminal ileum and place it in warm Tyrode's solution.

-

Gently flush the lumen to remove contents.

-

Cut the ileum into segments of 2-3 cm.

-

-

Organ Bath Setup:

-

Mount an ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed point and the other to an isotonic transducer to record contractions.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.

-

-

Construction of Histamine Concentration-Response Curve (Control):

-

Add increasing concentrations of histamine to the organ bath in a cumulative manner.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue thoroughly to return to baseline.

-

-

Antagonist Incubation and Schild Analysis:

-

Introduce a known concentration of Dimethindene into the organ bath and allow it to incubate with the tissue for a set period (e.g., 20-30 minutes).

-

In the presence of Dimethindene, repeat the cumulative addition of histamine to generate a second concentration-response curve.

-

Wash the tissue and repeat the procedure with different concentrations of Dimethindene.

-

-

Data Analysis (Schild Plot):

-

For each concentration of Dimethindene, calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in its absence.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Dimethindene (-log[B]) on the x-axis.

-

The x-intercept of the resulting linear regression is the pA2 value. A slope of approximately 1 suggests competitive antagonism.

-

In Vitro Functional Assay for Muscarinic Receptor Antagonism

This protocol is similar to the H1 functional assay but uses carbachol as the agonist to assess Dimethindene's antagonistic activity at muscarinic receptors in the guinea pig ileum.

Procedure:

-

Tissue Preparation and Organ Bath Setup: Follow steps 1 and 2 as described for the H1 functional assay.

-

Construction of Carbachol Concentration-Response Curve (Control):

-

Add increasing concentrations of carbachol to the organ bath to obtain a control concentration-response curve for smooth muscle contraction.

-

Wash the tissue to return to baseline.

-

-

Antagonist Incubation and Analysis:

-

Incubate the tissue with a known concentration of Dimethindene.

-

Generate a second carbachol concentration-response curve in the presence of Dimethindene.

-

Calculate the dose ratio and determine the pA2 value as described for the H1 antagonism assay.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of histamine H1 receptor and its antagonism by Dimethindene.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the isolated tissue functional assay.

References

- 1. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 3. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early Clinical Investigations of Dimethindene Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early clinical investigations of Dimethindene maleate, a first-generation antihistamine. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes essential pathways and workflows to support further research and development in the field of allergy and pruritus treatment.

Core Data Presentation

Pharmacokinetics of Dimethindene Maleate

Dimethindene maleate is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2 hours.[1] While a key study by Arnera et al. (1990) detailed the complete pharmacokinetic profile after intravenous and oral administration in eight healthy male volunteers, including parameters such as AUC, t1/2, CLs, Vd, and F, the specific values from this study are not available in the public domain abstracts.[1] However, other studies have provided valuable insights into its pharmacokinetic and pharmacodynamic properties.

| Parameter | Value/Observation | Study Population | Administration | Citation |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Healthy Volunteers | Oral | [1] |

| Duration of Action | Up to 8 hours | Healthy Volunteers | Oral | [1] |

| Mean Residence Time (MRT) of Inhibitory Effect (Flares) | ~13 hours | Healthy Volunteers | 4 mg Oral Solution | [2] |

| Mean Residence Time (MRT) of Drug in Blood | ~8 hours | Healthy Volunteers | 4 mg Oral Solution | [2] |

| Relationship between Blood Level and Effect | Non-linear | Healthy Volunteers | Oral | [2] |

Clinical Efficacy in Allergic Rhinitis

Early clinical trials consistently demonstrated the efficacy of Dimethindene maleate in treating the symptoms of seasonal allergic rhinitis. The Vienna Challenge Chamber (VCC), a controlled environment for allergen exposure, was a key tool in these investigations.

| Study | Intervention | Comparator | Key Efficacy Outcomes | p-value | Citation |

| Horak et al. (1996) | 0.1% Dimethindene maleate nasal spray | Placebo, 0.1% Azelastine nasal spray | Statistically significant and clinically relevant superiority over placebo in reducing nasal symptom scores and nasal secretion. Similar efficacy to Azelastine. | <0.05 | [3] |

| Horak et al. (1994) | 4 mg and 8 mg Dimethindene maleate sustained-release pellets | Placebo | Statistically significant reduction in nasal response and clinical symptoms for at least 16 hours. 8 mg was superior to 4 mg, but not statistically significant. | <0.05 | [4] |

| Bauer & Unkauf (2001) | 0.1% Dimethindene maleate nasal spray | 0.05% Levocabastine nasal spray | Statistically equivalent and therapeutically relevant reduction in total nasal symptom severity score. | N/A (Equivalence Study) | [5] |

| Horak et al. (1999) | 0.1% Dimethindene maleate nasal spray | Placebo | Statistically significant superiority in reducing Total Nasal Symptom Score, running nose, sneezing, and nasal itching. | <0.0001 (Total Score), <0.01 for individual symptoms | [6] |

Clinical Efficacy in Pruritus and Urticaria

Dimethindene maleate has also been evaluated for its antipruritic effects in various skin conditions.

| Study | Indication | Intervention | Comparator | Key Efficacy Outcomes | p-value | Citation |

| Rampini et al. (1978) | Histamine-induced erythema and wheal | 0.1% Dimethindene maleate gel | 1% d-chlorpheniramine maleate cream | Statistically greater reduction in erythema and wheal areas compared to d-chlorpheniramine. | <0.005 (erythema), <0.0005 (wheal) | |

| Lever et al. (1991) | Histamine-induced pruritus and weal | 0.1% Dimethindene maleate gel | Placebo | Increased itch threshold compared to placebo. Significant reduction in weal thickness after 120 minutes of treatment. | N/A (threshold), Not specified (weal) | [7] |

| Kósa (2004) | Allergic pruritus (urticaria, eczema) | Dimethindene maleate 4 mg capsules | N/A (Observational) | Found to be effective in 95% of cases in a large post-marketing surveillance study. | N/A | [8] |

| Gallelli et al. (1997) | Pruritus in children with chicken-pox | 0.05 mg/kg/day and 0.1 mg/kg/day Dimethindene maleate drops | Placebo | Statistically significant superiority over placebo in reducing the severity of itching for both doses. | Not specified | [9] |

Safety and Tolerability

Across early clinical trials, Dimethindene maleate was generally well-tolerated. As a first-generation antihistamine, the most frequently reported adverse event was sedation.

| Study | Adverse Events Reported | Frequency | Comparison | Citation |

| Horak et al. (1996) | Very slight local irritations | 1 subject (out of 12) | 1 subject with placebo, 1 with 0.025% DMM, 1 with 0.1% azelastine | [3] |

| Horak et al. (1999) | No systemic or topical adverse events reported | 0% | Compared to placebo | [6] |

| Bauer & Unkauf (2001) | Well tolerated | Not specified | Compared to levocabastine | [5] |

| Kósa (2004) | Tiredness and sleepiness | ~22% of patients | More frequent in those prone to tiredness (51% vs. 17%) | [8] |

| Schaffler et al. (1996) | No sedating effect after a single dose | Not specified | Compared to loratadine and placebo | [10] |

Experimental Protocols

Vienna Challenge Chamber (VCC) for Allergic Rhinitis Studies

Objective: To evaluate the efficacy of anti-allergic medications in a controlled environment with a constant and reproducible allergen concentration.

Methodology:

-

Subject Selection: Asymptomatic volunteers with a history of seasonal allergic rhinitis, confirmed by positive skin prick tests and/or specific IgE (RAST) to the specific pollen allergen (e.g., Dactylis glomerata).[3][4]

-

Study Design: Typically a double-blind, randomized, placebo-controlled, crossover design with a washout period of at least two weeks between challenges.[3][4]

-

Treatment Administration: Investigational drug (e.g., Dimethindene maleate nasal spray or oral formulation) or placebo administered at a specified time before the allergen challenge.[3][4]

-

Allergen Challenge: Subjects are exposed to a constant concentration of purified airborne pollen in the VCC for a specified duration (e.g., 4 hours).[3][4] Allergen concentration is continuously monitored.[11][12]

-

Efficacy Assessments:

-

Objective Measures: Nasal flow and resistance measured by active anterior rhinomanometry, and the weight of nasal secretions collected.[3]

-

Subjective Measures: Nasal and ocular symptoms (e.g., running nose, sneezing, nasal itching, itchy/watery eyes) rated by the subjects on a Visual Analog Scale (VAS) at regular intervals (e.g., every 15-30 minutes).[3][6]

-

-

Safety Assessments: Monitoring and recording of any adverse events throughout the study.

Histamine-Induced Wheal and Flare Inhibition for Antipruritic Activity

Objective: To assess the peripheral antihistaminic activity of topically or orally administered Dimethindene maleate.

Methodology:

-

Subject Selection: Healthy volunteers.

-

Study Design: Double-blind, placebo-controlled, crossover design.

-

Treatment Administration: Application of topical Dimethindene maleate gel or placebo to a defined area on the forearm, or oral administration of Dimethindene maleate or placebo.[2]

-

Histamine Challenge: Intracutaneous injection of a standardized dose of histamine at specified time points after treatment.[2]

-

Efficacy Assessments: The areas of the resulting wheal and flare are measured at set intervals after the histamine injection.[2]

-

Safety Assessments: Monitoring for any local or systemic adverse reactions.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of Dimethindene maleate.

Experimental Workflow for a Vienna Challenge Chamber Study

References

- 1. Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of intranasally applied dimethindene maleate solution as spray in adult volunteers with symptoms of seasonal allergic rhinitis in the Vienna challenge chamber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-related control of allergic rhinitis symptoms by a H1-receptor antagonist. Finding the proper doses [correction of dosis] of dimethindene maleate in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of intranasally applied dimetindene maleate solution. Multicenter study in children under 14 years suffering from seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of topical dimetindene in experimentally induced pruritus and weal and flare reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dimethindene maleate in the treatment of pruritus caused by varizella zoster virus infection in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of dimethindene maleate on psychomotor performance in the oculodynamic test compared with placebo and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allergen Challenge Chamber: an innovative solution in allergic rhinitis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(±)-Dimethindene: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (±)-Dimethindene, focusing on its solubility and stability characteristics. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

Core Physicochemical Properties

(±)-Dimethindene is a racemic mixture of the R-(-)- and S-(+)-enantiomers. It is a selective histamine H1 antagonist and a potent M2-selective muscarinic receptor antagonist, primarily used for the symptomatic treatment of allergic reactions.[1] The maleate salt is the commonly used pharmaceutical form.

Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation design. (±)-Dimethindene, as a weak base, exhibits pH-dependent solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Dimethindene and its maleate salt in various solvents.

| Compound Form | Solvent | Temperature | Solubility |

| (±)-Dimethindene | Water | 37 °C | 239 mg/L[1] |

| (S)-(+)-Dimethindene maleate | Water | Not Specified | 2 mg/mL[2] |

| (±)-Dimethindene maleate | Methanol | Not Specified | Soluble |

| (±)-Dimethindene maleate | DMSO | Not Specified | 1-10 mg/mL (sparingly soluble)[3] |

| (±)-Dimethindene maleate | Methanol | Not Specified | 0.1-1 mg/mL (slightly soluble)[3] |

| (±)-Dimethindene maleate | Propylene Glycol | 40 °C | Completely Soluble[4][5][6] |

pH-Dependent Solubility

Stability Characteristics

Understanding the stability of (±)-Dimethindene under various stress conditions is essential for determining its shelf-life, storage conditions, and for the development of stable pharmaceutical formulations. Forced degradation studies have been conducted to identify the degradation pathways and to develop stability-indicating analytical methods.

Summary of Forced Degradation Studies

Forced degradation studies on dimethindene maleate have revealed its susceptibility to specific environmental factors. The following table summarizes the stability of dimethindene maleate under various stress conditions.

| Stress Condition | Reagents and Conditions | Observed Stability |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl, Room Temperature to 60°C | Stable[8][9] |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH, Room Temperature to 60°C | Significant degradation observed[9] |

| Oxidation | 0.1% to 3.0% H₂O₂, Room Temperature | Significant degradation observed[8][9] |

| Thermal Degradation | 40°C to 80°C | Stable up to 70°C[9] |

| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) | Specific data for dimethindene is not detailed in the provided results, but this is a standard stress condition. |

| Aqueous Solution | Water, 70°C for one week | Stable[9][10] |

Degradation Products

Studies have shown that degradation of dimethindene maleate under basic and oxidative stress leads to the formation of several degradation products.[11][12][13] While these products have been separated and quantified using stability-indicating HPLC methods, their specific chemical structures have not been fully elucidated in recent publicly available literature.[9][14] Early studies from 1978 investigated the decomposition products, but access to these detailed findings is limited.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following sections provide standardized protocols that can be adapted for (±)-Dimethindene.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the guidelines provided by the World Health Organization (WHO) for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.[7][15][16]

Objective: To determine the aqueous solubility of (±)-Dimethindene at different pH values (pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.

Materials:

-

(±)-Dimethindene API

-

Hydrochloric acid (0.1 N) or simulated gastric fluid without enzymes (for pH 1.2)

-

Acetate buffer (for pH 4.5)

-

Phosphate buffer (for pH 6.8)

-

Calibrated pH meter

-

Shaking incubator or water bath with shaker, maintained at 37 ± 1 °C

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Buffers: Prepare the pH 1.2, 4.5, and 6.8 buffers according to pharmacopeial standards. The pH of the buffers should be adjusted at 37 ± 1 °C.

-

Sample Preparation: Add an excess amount of (±)-Dimethindene to flasks containing a known volume of each buffer. Ensure that a solid phase remains at the end of the experiment.

-

Equilibration: Place the flasks in a shaking incubator at 37 ± 1 °C and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge an aliquot of the suspension to separate the solid phase.

-

Filtration: Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.

-

pH Measurement: Measure the pH of the filtrate to confirm it has not significantly changed during the experiment.

-

Quantification: Analyze the concentration of the dissolved dimethindene in the filtrate using a validated analytical method.

-

Replicates: Perform the experiment in at least triplicate for each pH condition.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on (±)-Dimethindene to identify potential degradation products and to establish a stability-indicating analytical method.[8][17][18][19][20]

Objective: To investigate the stability of (±)-Dimethindene under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

(±)-Dimethindene API

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Solvents for sample preparation (e.g., methanol, acetonitrile)

-

Thermostatic oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Control Sample: Prepare a solution of (±)-Dimethindene in a suitable solvent and store it under normal conditions.

-

Acid Hydrolysis: Dissolve (±)-Dimethindene in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve (±)-Dimethindene in a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

-

Oxidation: Treat a solution of (±)-Dimethindene with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid API to dry heat in a thermostatic oven (e.g., 80°C) for a specified period. Also, heat a solution of the API.

-

Photodegradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the control sample to identify and quantify any degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining API account for the initial amount of the drug.

Visualizations

Histamine H1 Receptor Signaling Pathway

(±)-Dimethindene exerts its primary therapeutic effect by acting as an antagonist at the histamine H1 receptor. The following diagram illustrates the general signaling pathway initiated by histamine binding to the H1 receptor, which is subsequently blocked by antagonists like dimethindene.

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for Forced Degradation Studies

The process of conducting a forced degradation study follows a logical sequence of steps, from initial planning to the final analysis and reporting. The diagram below outlines a typical workflow for such a study.

Caption: Forced Degradation Study Workflow.

References

- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-Dimethindene maleate = 98 HPLC 136152-65-3 [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. dspace.cuni.cz [dspace.cuni.cz]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. [Identification of the principal decomposition products of dimethindene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. researchgate.net [researchgate.net]

- 18. onyxipca.com [onyxipca.com]

- 19. pharmadekho.com [pharmadekho.com]

- 20. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

Spectroscopic Analysis of Dimethindene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene is a first-generation alkylamine H1-antihistamine, utilized for its antipruritic and antiallergic properties. A comprehensive understanding of its physicochemical characteristics is paramount for drug development, quality control, and analytical testing. This technical guide provides an in-depth overview of the spectroscopic analysis of Dimethindene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document summarizes key quantitative data, details experimental protocols, and presents visual workflows and the relevant biological signaling pathway to serve as a comprehensive resource for the scientific community.

Introduction